Sigma-2 Receptor Antagonist Activity Differentiates 2-(4-Bromophenyl)piperidine from Sigma-1-Selective Ligands
2-(4-Bromophenyl)piperidine hemioxalate acts as a sigma-2 (σ2) receptor antagonist with an IC50 of 418 nM, while the classical antipsychotic and sigma ligand haloperidol exhibits high-affinity sigma-1 (σ1) binding (Ki = 1.51 nM) and moderate σ2 binding (Ki = 21.9 nM) [1][2]. This difference in subtype selectivity is mechanistically significant, as σ2 receptors are implicated in tumor cell proliferation and neurodegeneration, whereas σ1 receptors are associated with neuroprotection and psychotropic effects [3]. The compound's preferential engagement with σ2 over σ1 provides a distinct pharmacological fingerprint.
| Evidence Dimension | Sigma receptor subtype affinity |
|---|---|
| Target Compound Data | σ2 IC50 = 418 nM; σ1 affinity not reported |
| Comparator Or Baseline | Haloperidol: σ1 Ki = 1.51 nM; σ2 Ki = 21.9 nM |
| Quantified Difference | Haloperidol has ~277-fold higher σ1 affinity; target compound shows modest σ2 activity |
| Conditions | Radioligand binding assays; σ2 antagonist activity measured in vitro |
Why This Matters
Researchers requiring sigma-2 modulation without potent sigma-1 engagement should select this compound over sigma-1-preferring ligands like haloperidol.
- [1] BindingDB. (2024). BDBM50534287 (CHEMBL4519018) - Antagonist activity at sigma 2 receptor. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534287 View Source
- [2] Ronsisvalle, G., Marrazzo, A., Prezzavento, O., Cagnotto, A., Mennini, T., & Parenti, C. (2001). Opioid and sigma receptor studies. New developments in the design of selective sigma ligands. Pure and Applied Chemistry, 73(2), 271-276. doi:10.1351/pac200173020271 View Source
- [3] Sadeghzadeh, M., Ghasemi, J. B., Davood, A., & Shafiee, A. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 66, 498-507. doi:10.1016/j.ejmech.2013.04.013 View Source
